3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide
Description
3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro and methyl group at positions 3 and 2 of the benzene ring, respectively. The sulfonamide group is attached to a phenyl ring substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-17(20)5-4-6-18(14)26(24,25)21-16-9-7-15(8-10-16)13-19(23)22-11-2-3-12-22/h4-10,21H,2-3,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIKAHTZYGGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-methylbenzenesulfonamide, followed by the formation of the 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl moiety through a series of substitution and coupling reactions. Reaction conditions often require the use of specific reagents and solvents under controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more streamlined and scalable methods, such as automated continuous-flow synthesis. This allows for higher efficiency, reduced reaction times, and consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : Selective reduction can target the pyrrolidine ring or the carbonyl group.
Substitution: : Electrophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Halogenation can be carried out using halogen sources like chlorine or bromine under acidic conditions.
Major Products Formed
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced pyrrolidine and carbonyl functionalities.
Substitution: : Halogenated aromatic derivatives.
Biological Activity
The compound 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C14H19ClN2O4S
- Molecular Weight : 346.83 g/mol
- SMILES Notation : COc1ccc(cc1Cl)S(=O)(=O)NC(C)C(=O)N1CCCC1
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 346.83 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those similar to this compound. In vitro tests have shown that compounds containing a pyrrolidine moiety exhibit significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. The presence of the sulfonamide group is crucial for its antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Another research focused on the antifungal properties of pyrrolidine-based compounds, revealing that certain derivatives were effective against Candida albicans , with MIC values ranging from to µM .
- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the introduction of halogen substituents significantly influence the biological activity of these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:
*Estimated based on molecular formula.
Key Observations:
- Target vs. Pyrazolo-Pyrimidine Derivative : The target lacks the fused pyrazolo-pyrimidine and chromenone systems, which contribute to the higher molecular weight (589.1 vs. ~391.6) and likely influence solubility and target specificity (e.g., kinase inhibition).
- Thiazolidinone Analogs : The thiazolidinone ring introduces a sulfur atom and a carbonyl group, which may enhance metabolic stability compared to the target’s pyrrolidine-ketone moiety.
Physicochemical Properties
- Melting Point : The pyrazolo-pyrimidine derivative exhibits a relatively high melting point (175–178°C), likely due to its rigid fused-ring system. The target compound’s melting point may be lower, given its less complex structure.
- Solubility : The pyrrolidine group in the target may improve water solubility compared to the tert-butyl and dihydropyran substituents in , which are more hydrophobic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
